Thiocyclam

Description

Contextualization within Nereistoxin (B154731) Analogue Insecticides

Thiocyclam is classified as a nereistoxin analogue insecticide nih.govjksus.orgherts.ac.ukirac-online.org. This classification is crucial as it highlights its structural and functional relationship to nereistoxin, a natural toxin isolated from the marine segmented worm Lumbriconereis heteropoda nih.govnih.govherts.ac.uk. Nereistoxin itself is active at postsynaptic nicotinic acetylcholine (B1216132) receptors, blocking ion channels nih.govherts.ac.uksysrevpharm.org. This compound is metabolically converted to nereistoxin within the insect body, which is responsible for its insecticidal activity nih.govjksus.orgsysrevpharm.org. Other currently used analogues of nereistoxin include cartap (B107815), bensultap (B1668009), and thiosultap (B1206489) nih.govsysrevpharm.org. These bionic pesticides, derived from nereistoxin, have attracted attention due to their relatively lower toxicity and residue concerns for fish and aquatic animals compared to some other pesticide classes nih.gov.

Historical Trajectory of this compound's Scientific Development

The scientific development of nereistoxin analogues, including this compound, stems from the observation that carnivorous insects died after consuming the marine worm Lumbriconereis brevicirra or Lumbriconereis heteropoda semanticscholar.org. Nereistoxin was subsequently isolated as the neurotoxin responsible semanticscholar.org. This compound, a synthetic nereistoxin analogue, was initially developed in Switzerland in the late 1960s by Sandoz Laboratories (now Syngenta) nih.govkahaku.go.jp. It was introduced around 1975 herts.ac.uk. Its registration in Japan in 1981 by Sankyo and Nippon Kayaku further marked its entry into broader scientific and agricultural use kahaku.go.jp. Research has since focused on its properties, synthesis methods, and biological activities ontosight.aiontosight.ai. Efforts have also been made to develop improved synthesis methods to achieve higher purity and potentially enhanced insecticidal qualities google.comgoogle.compatsnap.com.

Fundamental Academic Significance and Research Rationale

The academic significance of studying this compound lies in several key areas. Firstly, as a nereistoxin analogue, it serves as a valuable tool for understanding the mechanism of action of this class of insecticides, particularly their interaction with nicotinic acetylcholine receptors evitachem.comnih.govjksus.orgirac-online.org. Research into its binding selectivity and effects on neurotransmission contributes to the broader understanding of insect neurobiology and the development of targeted pest control strategies evitachem.com.

Secondly, the study of this compound's chemical structure and properties, including its synthesis and degradation pathways, is important for environmental science and chemistry evitachem.comontosight.ai. Research on its dissipation behavior in various matrices, such as plants, helps assess its environmental persistence and potential impact researchgate.net. Studies have shown that this compound is not persistent, degrading relatively quickly, but its metabolite, nereistoxin, can persist longer researchgate.net.

Thirdly, research explores potential modifications and delivery systems for this compound to enhance its efficacy and reduce environmental impact evitachem.com. For instance, studies have investigated the use of nanoparticles to improve its bioactivity against pests evitachem.comresearchgate.net. The synthesis of derivatives and the study of their structure-activity relationships (SAR) are also areas of ongoing research .

Finally, while the article strictly excludes safety and adverse effect profiles, it is relevant to the rationale for academic research that understanding the fundamental biological interactions of compounds like this compound is crucial for informing risk assessments and developing safer alternatives or application methods researchgate.net. The need for toxicological studies on this compound and its metabolites has been highlighted in research researchgate.net.

Research Findings Examples:

Studies have investigated the toxicity of this compound against various insect pests, such as the tomato pinworm (Tuta absoluta) entomol.orgconicet.gov.arut.ac.ir and the oil palm leaf miner (Coelaenomenodera elaeidis) semanticscholar.org. Research comparing this compound with other insecticides has provided data on their relative effectiveness researchgate.netentomol.org. For example, one study on T. absoluta larvae reported LC50 values for different insecticides after 72 hours, with this compound having an LC50 of 32.80 ppm ut.ac.ir. Another study indicated that chlorantraniliprole (B1668704) was more effective against Spodoptera littoralis and Agrotis ipsilon than this compound researchgate.net.

Data Table Example (Illustrative, based on search results regarding comparative toxicity):

| Insecticide | Pest Species | Life Stage | LC50 (ppm or mg a.i./L) | Time (hours) | Source |

| This compound | Tuta absoluta | 1st instar larva | 15.13 ppm | 72 | ut.ac.ir |

| This compound | Tuta absoluta | 4th instar larva | 32.80 ppm | 72 | ut.ac.ir |

| This compound | Tuta absoluta | Third instar larva | 65.17 mg a.i/L | Not specified | entomol.org |

| Spinosad | Tuta absoluta | Third instar larva | 7.05 mg a.i/L | Not specified | entomol.org |

| Emamectin benzoate (B1203000) + Lufenuron | Tuta absoluta | Third instar larva | 14.24 mg a.i/L | Not specified | entomol.org |

| Flubendiamide | Tuta absoluta | Third instar larva | 37.29 mg a.i/L | Not specified | entomol.org |

| This compound hydrogen oxalate (B1200264) | Coelaenomenodera elaeidis | Larvae, pupae, adult | Induced high mortality at 500g/Kg | 4 weeks | semanticscholar.org |

Note: LC50 values and units may vary between studies depending on methodology.

Research has also explored the chemical synthesis of this compound and its salts, such as this compound hydrogen oxalate nih.govsysrevpharm.orgontosight.aigoogle.com. Methods involving the cyclization of disosultap with sodium sulfide (B99878) have been described, aiming for high purity and yield google.compatsnap.com. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and properties of synthesized compounds ontosight.ai.

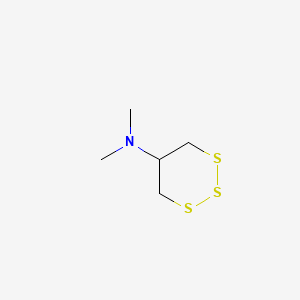

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyltrithian-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS3/c1-6(2)5-3-7-9-8-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVLJEWNNDHELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31895-22-4 (oxalate[1:1]salt) | |

| Record name | Thiocyclam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047209 | |

| Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31895-21-3 | |

| Record name | Thiocyclam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31895-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyclam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Trithian-5-amine, N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCYCLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ0903F7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Approaches for Thiocyclam

Established Synthetic Pathways and Methodologies for Thiocyclam Production

Established methods for producing this compound typically involve the cyclization of a suitable precursor containing the necessary carbon and nitrogen atoms with a source of sulfur. One common industrial synthesis route involves the cyclocondensation of disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) with sodium sulfide (B99878). This reaction is often carried out in a toluene (B28343) medium at subzero temperatures, typically between -15°C and 5°C, to facilitate the formation of the trithiane ring structure. patsnap.com The reaction mixture is stirred for several hours, followed by filtration to remove byproducts such as sodium sulfite. patsnap.com The resulting organic layer contains the this compound free base.

Another synthetic approach involves the reaction of 4-(N,N-dimethylamino)-1,2-dithiolane (Nereistoxin) with an alkali metal salt of a polythionate, such as sodium tetrathionate (B1226582) or sodium trithionate. google.com This reaction is conducted in a two-phase system, often using a phosphate (B84403) buffer to maintain a pH between 7 and 9, and an organic solvent like chloroform (B151607) or diethyl ether. google.com The reaction is typically stirred vigorously at temperatures ranging from 0°C to 60°C for several hours. google.com

Following the cyclization step, the this compound free base is usually converted into a salt form, such as the hydrogen oxalate (B1200264) or hydrochloride, to improve its properties for agricultural applications. For the hydrogen oxalate salt, oxalic acid is introduced to the organic phase at elevated temperatures, typically between 40°C and 60°C, to precipitate the product. patsnap.com

Detailed research findings on specific synthesis conditions and yields have been reported. For instance, a method using disosultap and sodium sulfide in toluene, followed by treatment with oxalic acid, achieved a molar yield of over 95% with a this compound content exceeding 95.0%. patsnap.comgoogle.com Another example using 4-(N,N-dimethylamino)-1,2-dithiolane hydrogen oxalate and sodium tetrathionate in a two-phase system of phosphate buffer and diethyl ether at 5°C for 20 hours yielded this compound hydrogen oxalate with a 50% yield. google.com

Table 1 summarizes some reported synthesis conditions and yields for this compound salts:

| Starting Material(s) | Sulfur Source | Solvent System | Temperature Range (°C) | Reaction Time (hours) | Product | Reported Yield (%) | Purity (%) | Reference |

| Disosultap | Sodium sulfide | Toluene/Aqueous saline | -15 to 5 | 0.5 to 5 (addition) + 0.5 to 5 (cyclization) | This compound hydrogen oxalate | >95.0 | >95.0 | patsnap.comgoogle.com |

| 4-(N,N-dimethylamino)-1,2-dithiolane hydrogen oxalate | Sodium tetrathionate | Phosphate buffer/Diethyl ether | 5 | 20 | This compound hydrogen oxalate | 50 | Not specified | google.com |

| Monosultap, Sodium hydroxide, Sodium sulfide nonahydrate | Sodium sulfide | Toluene/Saline/Isopropanol | -20 | 5.5 (addition) + 1 (stirring) | This compound hydrochloride | 60 | 95.6 | patsnap.comgoogle.com |

| Monosultap, Sodium hydroxide, Sodium sulfide nonahydrate | Sodium sulfide | Toluene/Saline | -16 to -18 | 4.5 (addition) + 1 (stirring) | This compound hydrochloride | 87 | 97.9 | google.comgoogleapis.com |

| Monosultap, Sodium hydroxide, Sodium sulfide nonahydrate | Sodium sulfide | Toluene/Saline | -15 | 4 (addition) + 1 (stirring) | This compound hydrochloride | 68 | 94.2 | google.comgoogleapis.com |

Purification of the synthesized this compound salts often involves techniques like solvent-mediated recrystallization. Polar solvents such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) are reported to be effective for achieving high purity. For example, recrystallization from methanol at 60°C followed by cooling to 20°C can yield this compound with high purity.

Design and Synthesis of this compound Analogues and Derivatives

This compound belongs to the class of nereistoxin (B154731) analogues, which also includes compounds like cartap (B107815) hydrochloride and monosultap. evitachem.com These analogues share a similar mechanism of action, targeting insect nervous systems by acting on acetylcholine (B1216132) receptors. evitachem.com The design and synthesis of this compound analogues and derivatives aim to explore variations in chemical structure to potentially improve insecticidal activity, alter environmental persistence, or modify the spectrum of target pests.

While the core 1,2,3-trithiane (B1206562) ring and the N,N-dimethylamino group at the 5-position are key features of this compound, modifications can be explored at various points in the molecule or by forming different salts. The synthesis of this compound hydrogen oxalate and this compound hydrochloride are examples of forming different salts of the this compound base. evitachem.comchemdad.comgoogleapis.com

Research in this area may involve modifying the amino group or exploring substitutions on the trithiane ring, although detailed synthetic routes for a wide range of specific this compound analogues were not extensively described in the search results beyond the common nereistoxin analogues. The synthesis of derivatives for structure-activity relationship (SAR) studies typically involves derivatization reactions of the this compound base or its salts. Characterization of these derivatives is crucial and often involves techniques such as melting point analysis, Nuclear Magnetic Resonance (¹H/¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).

Advanced Chemical Modification Techniques in this compound Research

Advanced chemical modification techniques in this compound research extend beyond simple derivatization and can involve incorporating the compound into novel delivery systems or utilizing isotopic labeling for mechanistic studies.

One area of advanced research involves the development of innovative delivery systems, such as nanoparticles, to enhance the bioactivity of this compound and potentially reduce its environmental impact. evitachem.comresearchgate.net While the search results mentioned the application of nanotechnology for insecticides, specific advanced chemical modification techniques for synthesizing nano-forms of this compound were not detailed, beyond the general concept of preparing nano-formulations of insecticides. researchgate.netekb.eg

Isotopic labeling is another advanced technique employed in pesticide science, including research on compounds like this compound. osti.gov Labeling this compound with isotopes, such as ¹⁴C, allows researchers to trace its metabolic pathways and environmental fate. osti.gov This requires specific synthesis techniques to incorporate the isotope into the molecule at a defined position. osti.gov The specific activity of the labeled compound needs to be carefully chosen based on the research objectives and detection limits. osti.gov

Furthermore, studies on the reactions this compound undergoes, such as oxidation, reduction, and substitution reactions, contribute to understanding its stability and degradation pathways. evitachem.com These studies can inform the design of more stable or environmentally friendly derivatives. This compound can be oxidized to form sulfoxides or sulfones, and it can undergo reduction reactions leading to potentially less toxic derivatives. evitachem.com Its electrophilic nature allows for substitution reactions with nucleophiles, providing avenues for further functionalization. evitachem.com

Table 2: Chemical Reactions and Potential Modifications of this compound

| Reaction Type | Description | Potential Outcome | Reference |

| Oxidation | Reaction with oxidizing agents | Formation of sulfoxides or sulfones | evitachem.com |

| Reduction | Reaction with reducing agents | Formation of less toxic derivatives | evitachem.com |

| Substitution Reactions | Reaction with nucleophiles due to electrophilic nature of this compound | Introduction of new functional groups (functionalization) | evitachem.com |

| Salt Formation | Reaction with acids (e.g., oxalic acid, hydrochloric acid) | Formation of hydrogen oxalate or hydrochloride salts | evitachem.comchemdad.comgoogleapis.com |

These advanced chemical approaches are crucial for developing new formulations, understanding the behavior of this compound in biological and environmental systems, and potentially designing next-generation nereistoxin analogues.

Molecular and Biochemical Mechanisms of Action in Target Organisms

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Insect Systems

Thiocyclam functions as a nicotinic acetylcholine receptor (nAChR) channel blocker in insects. herts.ac.ukirac-online.orgherts.ac.ukherts.ac.uk These receptors are crucial components of the insect central nervous system, playing a key role in synaptic transmission. wikipedia.orgkyoto-u.ac.jp By interacting with nAChRs, this compound disrupts normal nerve function, leading to paralysis and ultimately death in susceptible insect species. hilarispublisher.com

Studies have indicated that this compound can act as both an agonist and antagonist at insect nAChRs depending on the concentration. At low concentrations, it may mimic acetylcholine, while at higher concentrations, it blocks receptor activity. evitachem.commade-in-china.comekb.egcabidigitallibrary.org This dual nature in interacting with the receptor contributes to its disruptive effects on neurotransmission.

Role of Nereistoxin (B154731) as the Primary Active Metabolite in Vivo

This compound is considered a proinsecticide, meaning it is metabolically converted within the target organism into its active form, nereistoxin. wikipedia.orgnih.govresearchgate.netebi.ac.uk Nereistoxin is a naturally occurring neurotoxin originally isolated from the marine annelid worm Lumbriconereis heteropoda. herts.ac.ukwikipedia.orgkyoto-u.ac.jp

Research has shown that nereistoxin is the principal toxicological metabolite responsible for the insecticidal effects attributed to this compound. researchgate.net This conversion highlights that while this compound is the applied compound, its efficacy is reliant on the in vivo generation of nereistoxin, which then exerts the primary disruptive action on the insect nervous system. hilarispublisher.com Studies on the dissipation of this compound and its metabolite have shown that nereistoxin can be more persistent than the parent compound in some matrices. researchgate.net

Analysis of Molecular-Level Disruption of Neuromuscular Transmission in Pests

The disruption of neuromuscular transmission in insect pests by this compound, via its metabolite nereistoxin, occurs at the level of the cholinergic synapse. Nereistoxin acts by blocking the nicotinic acetylcholine receptor/ion channel complex in the insect central nervous system. wikipedia.org This blockade interferes with the binding of acetylcholine, the natural neurotransmitter, to the receptor, thereby preventing the flow of ions necessary for nerve signal transmission.

Electrophysiological studies have demonstrated that nereistoxin can reduce the sensitivity of nAChRs to acetylcholine. This antagonistic action at the receptor site suppresses the activity of cholinergic synapses in insects. kyoto-u.ac.jp The consequence of this molecular-level interference is the disruption of nerve impulses, leading to symptoms such as paralysis and loss of motor control in affected insects. hilarispublisher.com

Comparative Biochemical Mechanism Analysis with Nereistoxin Analogues

This compound belongs to a group of insecticides known as nereistoxin analogues, which also includes compounds like cartap (B107815), bensultap (B1668009), and thiosultap (B1206489). irac-online.orgherts.ac.uknih.govherts.ac.ukirac-online.org These analogues share structural similarities with nereistoxin and are also understood to exert their insecticidal effects through similar mechanisms, primarily involving interaction with insect nAChRs after being metabolized to nereistoxin or a related toxic dithiol. wikipedia.org

Comparative studies with nereistoxin and its synthetic derivatives, such as cartap, have investigated their actions on synaptic transmission. kyoto-u.ac.jpjst.go.jp While the core mechanism involves nAChR blockade, research has explored potential differences in the precise mode and mechanism of action compared to other types of insecticides. kyoto-u.ac.jp For instance, early studies suggested that the mode of action of nereistoxin was different from common insecticides at the time, appearing as an increase in the threshold of the postsynaptic response. kyoto-u.ac.jp

Efficacy and Performance in Agricultural Pest Management Research

Effectiveness Against Key Agricultural Pest Species (e.g., Lepidopteran, Coleopteran, Hemipteran Orders)

Studies have demonstrated Thiocyclam's effectiveness against a range of agricultural pests, particularly within the Lepidopteran, Coleopteran, and Hemipteran orders. It is recognized for its efficacy against chewing and sucking insects. made-in-china.commade-in-china.com

Within the Lepidoptera order, this compound has shown activity against several significant pest species. Research indicates its effectiveness against the cotton leafworm (Spodoptera littoralis) and the black cutworm (Agrotis ipsilon). researchgate.net Studies on Agrotis ipsilon have also provided data on the toxicity of this compound, reporting LC50 values under laboratory conditions. plos.org this compound has also been found to be highly effective against the bean tentiform leaf miner (Phyllonorycter sp). univalle.edu.co Efficacy has been studied against the rice striped stem borer (Chilo suppressalis), where this compound hydrogen oxalate (B1200264) granules demonstrated significant control. areeo.ac.ir The insecticide is also noted for its activity against other lepidopteran pests such as Helicoverpa armigera and Spodoptera exigua. plos.org However, the susceptibility of different populations can vary; for instance, some field populations of Spodoptera litura in Pakistan have shown high baseline LC values to this compound, suggesting it may be less effective against these specific populations. cambridge.org this compound has also been evaluated against the South American tomato pinworm (Tuta absoluta), showing high efficiency in controlling the larval stage in both laboratory and field conditions. entomol.orgcigrjournal.org

Against Hemipteran pests, this compound has shown effectiveness against whitefly (Bemisia tabaci) in field experiments on tomato plants. plantarchives.org It is also listed among insecticides used to control pests like thrips, plant hoppers, and whiteflies. made-in-china.commade-in-china.com

While specific detailed research findings on Coleopteran pests were less prominent in the provided snippets, this compound is broadly stated to be effective against Coleoptera. researchgate.net

Field-Scale Efficacy Studies and Methodological Approaches in Crop Protection

Field-scale studies have been crucial in evaluating this compound's performance under practical agricultural conditions. Research in Andhra Pradesh, India, evaluated this compound Hydrogen Oxalate 4G against rice stem borer and leaf folder using a Randomized Block Design (RBD). agriculturejournal.in This study involved assessing parameters such as the percentage of dead hearts and leaf folder damaged leaves over time after application. agriculturejournal.in

Another field study conducted using this compound Hydrogen Oxalate granules (Vibrant®) against rice striped stem borer employed a randomized complete block design with three replications. areeo.ac.ir This research evaluated the percentage of dead hearts in the first generation, white heads in the second generation, insecticide efficiency, larval population, and ultimately, the yield of rice. areeo.ac.ir

Field experiments in Egypt evaluated this compound hydrogen oxalate against whitefly on tomato plants across two seasons. plantarchives.org The methodology involved dividing the treated area into plots for different insecticide treatments and a control, with evaluations conducted at specific intervals post-treatment to determine effectiveness. plantarchives.org Similarly, field trials on Tuta absoluta on tomato utilized a completely randomized block design to assess larval mortality following this compound application. cigrjournal.org Research against the leafminer Liriomyza sativae also included field conditions in West Azarbaijan province. rroij.com

Evaluation of Impact on Pest Populations and Resulting Crop Protection Outcomes

The impact of this compound on pest populations translates directly into crop protection outcomes. Field studies have shown that this compound Hydrogen Oxalate 4G was effective in suppressing rice leaf folder and stem borer populations, leading to reduced percentages of dead hearts and white ears. agriculturejournal.in In some instances, its performance was found to be superior or comparable to other tested insecticides and a university standard. agriculturejournal.in

Research on rice striped stem borer demonstrated that specific application rates of this compound (Vibrant®) granules resulted in the lowest levels of dead hearts and white heads, the highest larval mortality, and consequently, the highest rice yield among the treatments evaluated. areeo.ac.ir

Against whitefly on tomato, field experiments indicated that this compound hydrogen oxalate achieved notable percentage reductions in the pest population over several days after treatment. plantarchives.org For Tuta absoluta larvae in field settings, this compound showed high average efficacy percentages in causing mortality. cigrjournal.org

Research into Enhanced Formulation Technologies and Delivery Systems (e.g., Nano-forms, Polymer-mediated Systems)

Advancements in formulation technologies and delivery systems are being explored to enhance the efficacy and efficiency of this compound. Research has focused on developing nano-forms and polymer-mediated delivery systems.

A notable area of research involves the use of star polymers (SPc) as efficient nanocarriers for pesticides, including this compound. nih.govacs.org This polymer-mediated system can spontaneously assemble with this compound, leading to a significant reduction in particle size. nih.gov For instance, complexation with SPc reduced the particle size of pure this compound from 543.54 nm to 52.74 nm and a commercial preparation from 3814.16 nm to 1185.89 nm. nih.gov This nanometerization has been shown to improve the bioactivity of this compound. nih.gov The introduction of SPc decreased the contact angles of this compound on plant leaves and increased plant uptake, contributing to enhanced delivery efficiency and utilization rate. nih.gov Studies using this polymer-mediated system have demonstrated promoted bioactivity of this compound against green peach aphids (Myzus persicae), with a decrease in the 50% lethal concentration (LC50) for both pure and commercial formulations when complexed with SPc. nih.gov

Comparative studies evaluating traditional and nano-forms of this compound have indicated that nano-forms can be more effective against certain pests, such as Spodoptera littoralis and Agrotis ipsilon. researchgate.net Research on Agrotis ipsilon specifically showed that nano-Thiocyclam had significantly higher toxicity compared to the traditional form, with lower LC50 values. plos.org These findings suggest that nanotechnology offers a promising approach to improving the insecticidal activity of this compound. researchgate.netplos.org

The development of these enhanced formulations aims to optimize pesticide delivery, potentially leading to improved efficacy at lower application rates and a more sustainable approach to pest control. researchgate.netnih.gov

Insecticide Resistance Dynamics and Management Strategies

Characterization and Monitoring of Thiocyclam Resistance in Pest Populations

Insecticide resistance is a significant challenge in agricultural production, representing a heritable change in a pest population's sensitivity to an insecticide, resulting in the repeated failure of a product to achieve expected control levels irac-online.orgirac-online.org. Resistance arises through the overuse or misuse of insecticides, leading to the selection of resistant individuals and the evolution of resistant populations irac-online.orgirac-online.orgudenar.edu.co.

Resistance to this compound has been documented in various pest populations. For instance, studies in Nicaragua have reported resistance to this compound in field populations of the diamondback moth, Plutella xylostella. bio-nica.infonih.gov. Research in Pakistan on the cotton bollworm, Helicoverpa armigera, indicated that resistance to this compound was very low to low between 2009 and 2011 but increased to moderate to high levels during 2012-2016 researchgate.net.

Monitoring insecticide resistance is crucial for effective pest management. This typically involves conducting bioassays to estimate lethal doses or concentrations (LD50 or LC50) and calculating resistance ratios by comparing the responses of field populations to susceptible strains bio-nica.infonih.gov. Diagnostic concentrations can also be used to differentiate between susceptible and resistant individuals bio-nica.infonih.gov. Periodic resistance monitoring is recommended as part of pesticide registration regulations and integrated pest management programs bio-nica.infonih.gov.

Elucidation of Biochemical and Genetic Mechanisms Underpinning Resistance Development

Insecticide resistance can be attributed to various biochemical and genetic mechanisms. These include target-site resistance, where mutations in the insecticide's target site reduce its efficacy, and metabolic resistance, where insects develop enhanced abilities to detoxify the insecticide through enzyme activity udenar.edu.conih.gov. Reduced penetration of the pesticide into the insect and behavioral changes can also contribute to resistance irac-online.org.

In the case of nereistoxin (B154731) analogues like this compound, which act on nicotinic acetylcholine (B1216132) receptors (nAChRs), target-site resistance could involve mutations in the genes encoding these receptors irac-online.orgnih.gov. Metabolic resistance often involves the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs) udenar.edu.conih.govnih.gov.

Studies on the brown planthopper, Nilaparvata lugens, resistant to bisultap (another nereistoxin analogue), have provided insights into potential resistance mechanisms to this class of insecticides, including this compound due to cross-resistance nih.gov. Research indicated that increased activity of P450s and esterases played a significant role in bisultap resistance in N. lugens. Insensitivity of acetylcholinesterase (AChE) was also found to be an important factor in bisultap resistance in this pest nih.gov.

Table 1: Biochemical Enzyme Activity in Bisultap-Resistant Nilaparvata lugens

| Enzyme | Fold Increase in Resistant Strain (vs. Susceptible) |

| Cytochrome P450 monooxygenases | 2.71 |

| General Esterase | 1.91 |

| Glutathione S-transferases | 1.32 |

Data derived from research on bisultap resistance in Nilaparvata lugens. nih.gov

Genetic mutations, including single major genes and variations in gene copy number (CNV), can underpin resistance development udenar.edu.conih.gov. Molecular analysis techniques are increasingly used to identify the specific mutations involved in resistance udenar.edu.conih.gov.

Research into Resistance Management Approaches within Agricultural Ecosystems

Effective insecticide resistance management (IRM) is essential to preserve the efficacy of insecticides and involves strategies to prevent or delay the evolution of resistance irac-online.orgirac-online.org. IRM programs aim to minimize the selection pressure exerted by any single insecticide type irac-online.org.

Key approaches to IRM in agricultural ecosystems include the alternation, sequence, or rotation of insecticides with different modes of action (MoA) irac-online.orgirac-online.orgresearchgate.netirac-online.org. This prevents successive generations of a pest from being exposed to compounds from the same MoA group irac-online.orgirac-online.org. The Insecticide Resistance Action Committee (IRAC) provides a classification scheme based on the mode of action to guide these rotations irac-online.orgirac-online.orgudenar.edu.coirac-online.org.

Integrated Pest Management (IPM) techniques are crucial components of IRM programs irac-online.orgresearchgate.netusda.gov. IPM incorporates various control methods, including cultural practices, biological control agents, host plant resistance, and judicious insecticide use, to reduce pest populations and minimize reliance on chemical control irac-online.orgresearchgate.netusda.gov. Cultural practices, such as modifying irrigation and fertilizer application, can make crop fields less favorable to pests mdpi.com.

Monitoring pest populations for loss of field efficacy is also a vital part of resistance management irac-online.orgusda.gov. If control failures occur, reapplying the same insecticide should be avoided, and an insecticide from a different MoA class with no known cross-resistance should be used irac-online.org.

Investigation of Synergistic Effects in Combination with Other Insecticides

Combining insecticides with different modes of action can be a strategy to enhance efficacy, broaden the pest control spectrum, and potentially reduce the risk of resistance development made-in-china.comgoogle.com. Synergism occurs when the combined effect of two or more insecticides is greater than the sum of their individual effects ekb.eg.

Research has explored the synergistic effects of this compound in combination with other insecticides. For example, a pesticidal combination containing this compound and dinotefuran (B1670701) has been reported to exhibit an obvious synergistic effect, which can help reduce the consumption of active ingredients and delay the development of pest resistance google.com. This combination was found to be effective against a broad spectrum of pests, including various rice and fruit/vegetable pests google.com.

Another insecticidal composition containing this compound and a pyrimidine (B1678525) compound also demonstrated synergistic effects, leading to reduced pesticide usage, an enlarged insecticidal spectrum, and delayed resistance development google.com. Combinations of spinosad and this compound have also shown synergistic effects against various insect pests, including diamondback moth and planthoppers nus.edu.sg. Furthermore, an insecticide composition containing chlorantraniliprole (B1668704) and this compound has been noted for its synergistic effect and lack of cross-resistance with other insecticides patsnap.com.

These investigations highlight the potential of combining this compound with other insecticides as a strategy within IRM programs to improve control efficacy and manage resistance. However, it is important to note that mixtures should generally not be applied where resistance to either component is already known to be present in the target pest population irac-online.org.

Environmental Fate, Degradation Pathways, and Ecological Interactions

Degradation Kinetics and Persistence in Soil and Aqueous Matrices

Thiocyclam undergoes degradation in both soil and aqueous environments. In soil, it is generally considered non-persistent, with a typical aerobic soil degradation half-life (DT₅₀) of 1 day herts.ac.uk. However, other sources suggest a half-life of 1-2 weeks in soil pic.int. Field dissipation studies are intended to provide estimates of the time required for 50% (DT₅₀) and 90% (DT₉₀) dissipation of the active substance under field conditions europa.eu. The persistence of pesticides in soil is related to their DT₅₀ and DT₉₀ values from field dissipation studies europa.eu. Factors such as microbial degradation, chemical hydrolysis, and photochemical reactions contribute to the transformation and degradation of substances in soil europa.eu.

In aqueous matrices, the stability of this compound can vary. Studies on thiosultap (B1206489) sodium, a related compound, in water showed over 80% degradation of a 100 µg/l solution after 7 days eurl-pesticides.euebi.ac.uk. The degradation and dissipation rates can sometimes be approximated by first-order kinetics, potentially showing a hinge point in the curve due to changes in the contribution of various degradation processes over time europa.eu.

Identification and Characterization of Metabolic Pathways in Non-Target Organisms and Plants

This compound is a nereistoxin (B154731) analogue insecticide herts.ac.ukebi.ac.ukherts.ac.ukmade-in-china.comanalis.com.my. Nereistoxin analogue insecticides are metabolized into nereistoxin or its uncyclized dithiol upon ingestion by insects analis.com.my. This metabolic conversion is a factor in their insecticidal action analis.com.my.

While the metabolism in target insects leads to the active form, nereistoxin, the metabolic pathways in non-target organisms and plants are also relevant for understanding its environmental behavior and potential effects. Although specific detailed metabolic pathways of this compound in a wide range of non-target organisms and plants are not extensively detailed in the provided snippets, related neonicotinoid insecticides like thiacloprid (B134840) are known to be intensively metabolized in animals like rats, goats, and hens, with numerous metabolites identified nih.gov. In plants, the parent chemical often comprises most of the main residue for some insecticides nih.gov.

Techniques such as isotopic labeling can be employed to study the metabolic pathways of compounds in non-target organisms .

Influence of Environmental Factors on this compound Persistence (e.g., pH, Photolysis)

Environmental factors significantly influence the persistence and degradation of pesticides like this compound. Factors affecting chemical reactions in soil include temperature, soil pH, and moisture content najah.edu.

pH is known to influence the stability of some pesticides; for example, the stability of profenofos (B124560) decreases at higher pH values pic.int. Photolysis, the degradation caused by light, also plays a role in pesticide breakdown, particularly on surface deposits pic.intnajah.edu. The aqueous photolysis half-life (DT₅₀) at pH 7 and 20°C can indicate the speed of degradation, with values less than 1 day considered fast herts.ac.uk.

The persistence of nanopesticides, which may include formulations of active substances like this compound, can be affected by factors such as pH, pore size distribution, ionic strength, dissolved organic carbon concentration, and clay content, which influence the release of the pesticide ekb.eg.

Analysis of Residue Dissipation and Formation of Transformation Products (e.g., Nereistoxin)

Analysis of residue dissipation shows how the concentration of this compound decreases over time in various matrices. Studies in tomato have shown that this compound is not persistent, with a DT₅₀ of less than 15 days researchgate.net. However, its primary metabolite, nereistoxin, was found to be more persistent, remaining present in tomatoes for over 60 days researchgate.net. Four other nereistoxin metabolites were also detected at lower concentrations researchgate.net. Similarly, in cucumber, nereistoxin produced after this compound application was more persistent than the parent compound nih.gov. The terminal concentration of nereistoxin in cucumber was significantly higher than that of this compound and exceeded the maximum residue limits established by the European Union nih.gov.

The rapid degradation of this compound into nereistoxin is a key transformation pathway researchgate.net. Nereistoxin is a toxicological metabolite that acts on nicotinic acetylcholine (B1216132) receptor sites researchgate.net.

Analytical methods, such as liquid chromatography high-resolution mass spectrometry (LC-HRMS) and ultrahigh-performance liquid chromatography-Orbitrap mass spectrometry (UHPLC-Orbitrap MS), are used to monitor this compound and its metabolites in various matrices like tomatoes and peppers eurl-pesticides.euresearchgate.net. These methods can determine residue levels and assess dissipation patterns eurl-pesticides.euresearchgate.net.

Broader Ecological Considerations within Agricultural and Surrounding Landscapes

The use of insecticides like this compound within agricultural landscapes has broader ecological implications. While this compound is described as having a reduced environmental impact and fitting within Integrated Pest Management (IPM) frameworks dataintelo.compmarketresearch.com, the presence of persistent metabolites like nereistoxin raises concerns researchgate.netnih.gov.

Pesticide residues can be found in various environmental compartments, including soil, water, and plants researchgate.net. Studies have detected this compound in fruits and soils in tomato production regions researchgate.net. The presence and affinity of pesticides in environmental compartments are influenced by agricultural practices and landscape characteristics researchgate.net.

The intensification of agriculture, which often involves the use of pesticides, can impact local biodiversity iiasa.ac.at. While the effect varies depending on the context, intensifying existing farmland can sometimes be more harmful to local biodiversity than expanding agricultural land iiasa.ac.at. Landscape heterogeneity and the presence of semi-natural habitats can influence natural enemy communities and pest populations, highlighting the complex ecological interactions within agricultural landscapes nih.govmdpi.com. Farming practices can counteract the benefits of landscape heterogeneity on natural enemies nih.gov.

The potential for pesticide residues and their metabolites to leach into groundwater is another ecological consideration nih.gov. Models are used to estimate the predicted no-effect concentrations of pesticides and their metabolites leaching into groundwater nih.gov.

The development of pesticides with reduced risk to non-target organisms, including humans, birds, fish, and plants, is an ongoing area of research essentialchemicalindustry.org. Ideally, these compounds would target biochemical sites specific to pests or exploit vulnerabilities not shared by non-target organisms essentialchemicalindustry.org.

Advanced Analytical Methodologies for Thiocyclam Research

Application of Chromatographic Techniques for Detection and Quantification (e.g., HPLC-UV, LC-MS/MS, GC-ECD, GC-MS)

Chromatographic techniques are fundamental to the separation and analysis of thiocyclam from sample matrices. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a common method for determining this compound hydrogen oxalate (B1200264) content in technical and formulation samples. sigmaaldrich.comppqs.gov.in This method typically employs a reversed-phase column, such as an Inertsil ODS-3, with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid additive. ppqs.gov.in For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.comsielc.com Detection is often performed at a wavelength of 262 nm. ppqs.gov.in

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is widely used for the detection and quantification of this compound in various matrices, including environmental samples, fruits, and vegetables. scite.airesearchgate.netnih.govnih.goveurl-pesticides.eugoogle.com LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis. This compound is often analyzed in positive ion mode using electrospray ionization (ESI). nih.goveurl-pesticides.eunih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with Orbitrap mass spectrometry (UHPLC-Orbitrap MS) has been employed for dissipation studies of this compound and its metabolite nereistoxin (B154731) in tomatoes, providing high resolution and accurate mass measurements. researchgate.netnih.gov HILIC-LC-MS/MS has also been developed for the simultaneous detection of this compound and other nereistoxin insecticides in foods of animal origin. nih.gov

Gas Chromatography (GC) techniques, such as GC with Electron Capture Detector (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), have also been applied for this compound analysis, particularly for nereistoxin-related pesticides. scite.aieurl-pesticides.euresearchgate.netresearchgate.netacad.romdpi.com While GC-ECD is a sensitive detector for electron-capturing compounds, GC-MS and GC-MS/MS provide more definitive identification through mass spectral data. scite.aieurl-pesticides.eumdpi.com GC-MS/MS is considered a highly selective method, often using multiple reaction monitoring (MRM) transitions for quantification and qualification. eurl-pesticides.eu

Here is a table summarizing some chromatographic methods used for this compound analysis:

| Technique | Detector | Application Matrix Examples | Key Mobile Phase/Carrier Gas | Detection Mode/Ions | Citation |

| HPLC | UV | Technical and formulation samples | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV (e.g., 262 nm) | sigmaaldrich.comppqs.gov.insielc.comsielc.com |

| LC-MS/MS | MS/MS | Environmental samples, Fruits, Vegetables, Foods of animal origin | Various (e.g., Acetonitrile/Water, Formic Acid) | ESI Positive Ion Mode, MRM transitions | scite.airesearchgate.netnih.govnih.goveurl-pesticides.eugoogle.comnih.gov |

| UHPLC-Orbitrap MS | Orbitrap MS | Tomatoes | Various | High Resolution MS | researchgate.netnih.gov |

| HILIC-LC-MS/MS | MS/MS | Foods of animal origin | Various | ESI | nih.gov |

| GC-ECD | ECD | Plant foods (after derivatization to nereistoxin) | Carrier Gas (e.g., Helium) | Electron Capture | researchgate.netresearchgate.netacad.romdpi.com |

| GC-MS | MS | Environmental samples, Plant foods (confirmation) | Carrier Gas (e.g., Helium) | EI | scite.aieurl-pesticides.euresearchgate.netnih.gov |

| GC-MS/MS | MS/MS | Rice, Wheat, Food | Carrier Gas (e.g., Helium) | EI, MRM transitions | eurl-pesticides.eushimadzu.comgcms.cz |

Spectroscopic Approaches in this compound Structural Elucidation and Quantification

While chromatography is primarily used for separation and quantification, spectroscopic methods play a role in structural elucidation and, in some cases, quantification. Mass spectrometry, often coupled with chromatography (LC-MS, GC-MS), provides molecular weight and fragmentation pattern information crucial for identifying this compound and its metabolites. scite.airesearchgate.netnih.govnih.goveurl-pesticides.eugoogle.comnih.govnih.govuni.luchromatographyonline.com GC-MS analysis of this compound shows characteristic ions in its mass spectrum. nih.gov LC-MS/MS provides specific precursor and product ions used for targeted analysis. nih.goveurl-pesticides.eunih.gov

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for structural confirmation of synthesized or isolated this compound, although these are less commonly applied for routine residue analysis in complex matrices compared to MS-based methods. conicet.gov.arresearchgate.net Fourier Transform Infrared (FTIR) and Near-infrared spectroscopy (NIRS) coupled with chemometrics have been explored for the detection of pesticide residues, including this compound, in matrices like Chinese herbal medicines, demonstrating potential for screening applications. researchgate.net

Development and Optimization of Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is critical for the accurate analysis of this compound in diverse matrices, which can range from plant tissues (fruits, vegetables, cereals) to environmental samples and foods of animal origin. scite.airesearchgate.neteurl-pesticides.eugoogle.comnih.govresearchgate.neteurl-pesticides.euresearchgate.netlcms.cz this compound is polar and water-soluble, influencing extraction strategy. scite.ai

Various sample preparation techniques have been employed, including liquid-liquid extraction (LLE), solid phase extraction (SPE), solid phase microextraction (SPME), and dispersive SPE (d-SPE). scite.ainih.gov The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used approach for pesticide residue analysis in food and agricultural products, and variations of this method have been adapted for this compound. scite.aieurl-pesticides.euresearchgate.netchromatographyonline.comeurl-pesticides.euresearchgate.net A typical QuEChERS procedure involves extraction with acetonitrile, followed by salting out with magnesium sulfate (B86663) and sodium chloride, and a cleanup step using d-SPE with materials like primary secondary amine (PSA) and MgSO4 to remove matrix co-extractives. eurl-pesticides.eugoogle.comeurl-pesticides.euresearchgate.net

Optimization of extraction methods is often necessary to achieve satisfactory recoveries for this compound in different matrices. For instance, acetonitrile extraction under acidic conditions has been found effective for this compound. scite.ai Some studies have combined acetonitrile extraction in an acidic medium with ultrasonic extraction followed by cleanup with anhydrous MgSO4 for matrices like pepper. nih.govresearchgate.net For the analysis of nereistoxin-related pesticides, including this compound, in foods of animal origin, an acidic cysteine and formate (B1220265) buffer solution has been used for extraction, followed by pH-dependent acid-base partitioning. nih.gov

Sample preparation protocols often need to address the potential degradation of this compound to nereistoxin, its primary metabolite, which can occur in water and biological media. scite.airesearchgate.netnih.gov Some methods involve derivatization of this compound and related compounds to nereistoxin before analysis, particularly for GC-ECD. researchgate.netresearchgate.net

Here is a table illustrating sample preparation techniques for this compound analysis:

| Technique | Extraction Solvent(s) | Cleanup Materials/Steps | Application Matrix Examples | Citation |

| QuEChERS (modified) | Acetonitrile (often acidified) | MgSO4, NaCl, d-SPE (e.g., PSA) | Cereals (Wheat, Rice), Fruits, Vegetables (Tomato, Pepper) | eurl-pesticides.eugoogle.comresearchgate.neteurl-pesticides.euresearchgate.net |

| Acetonitrile Extraction | Acetonitrile (acidic medium) | Ultrasonic extraction, Anhydrous MgSO4 | Pepper | nih.govresearchgate.net |

| Acidic Buffer Extraction | Acidic cysteine and formate buffer, Acetonitrile | pH-dependent partitioning, Salting-out | Foods of animal origin (Beef, Pork, Chicken, Milk, Eggs) | nih.gov |

| Acetonitrile Dilution + LLE | Acetonitrile, Water, Non-polar solvent for cleanup | Liquid-liquid partitioning | Grape | lcms.cz |

| LLE | Various organic solvents | SPE, SPME, d-SPE (general techniques for purification) | Environmental samples, Biological fluids | scite.ainih.gov |

Rigorous Validation of Analytical Methods for Research Applications

Rigorous validation of analytical methods is essential to ensure the reliability, accuracy, and precision of this compound research findings. Validation typically involves assessing parameters such as linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), accuracy (recovery), precision (repeatability and reproducibility), selectivity, and matrix effects. eurl-pesticides.eunih.govresearchgate.netmdpi.comaxios-research.comweblivelink.com

Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the instrument response. researchgate.net Calibration curves covering the expected concentration range are generated. researchgate.net

Sensitivity is determined by calculating the LOD and LOQ, which represent the lowest concentrations that can be reliably detected and quantified, respectively. researchgate.netresearchgate.netlongdom.org Instrumental detection limits for this compound have been reported in the low µg/kg range. researchgate.net

Accuracy is evaluated through recovery studies, where known amounts of this compound are spiked into blank matrix samples and the percentage recovered is measured. Acceptable recovery ranges are often defined by regulatory guidelines, such as the European SANTE/12682/2019 guidelines, which typically require recoveries between 70% and 120%. eurl-pesticides.eunih.govmdpi.com Recovery rates for this compound in various matrices using different methods have been reported within acceptable ranges, although some challenges have been noted in certain matrices or with specific methods, sometimes resulting in lower recoveries. eurl-pesticides.eunih.govresearchgate.neteurl-pesticides.eu

Precision is assessed by measuring the variability of results under repeatability (same conditions over a short period) and reproducibility (different conditions, e.g., different days or laboratories). eurl-pesticides.euresearchgate.netresearchgate.netmdpi.com Relative Standard Deviation (RSD) is commonly used to express precision, with values typically expected to be below a certain threshold (e.g., 20%) for satisfactory precision. eurl-pesticides.eunih.govresearchgate.netresearchgate.netmdpi.com

Selectivity and specificity ensure that the method accurately measures this compound without interference from other compounds in the matrix. eurl-pesticides.eu This is particularly important in complex samples.

Matrix effects, which can either suppress or enhance the analytical signal, are evaluated to understand their impact on quantification. nih.govgcms.czchromatographyonline.com Matrix-matched calibration is often used to compensate for matrix effects. gcms.cz

Validation studies for this compound analysis have been conducted for various matrices, demonstrating the applicability and reliability of the developed methods for research and monitoring purposes. eurl-pesticides.eunih.govresearchgate.netmdpi.comeurl-pesticides.eu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 35970 |

| This compound oxalate | 35969 |

| This compound hydrogen oxalate | 35969 |

| Nereistoxin | 10003 |

| Thiosultap (B1206489) sodium | 23677260 |

| Cartap (B107815) | 26048 |

| Bensultap (B1668009) | 31895-22-4 |

(Note: Bensultap CAS RN 31895-22-4 is the same as this compound hydrogen oxalate PubChem CID 35969. PubChem CID for Bensultap itself is 21309. Using the CAS RN provided in the search result for Bensultap in the context of analytical methods alongside this compound.) researchgate.netnih.govmade-in-china.com

Data Table: Recovery and Precision Data Examples for this compound Analysis

| Matrix | Method | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) | Citation |

| Pepper | LC-MS/MS (Acetonitrile extraction) | 20, 200 | 58-87 | <20 | nih.govresearchgate.net |

| Rice | LC-MS/MS (QuEChERS) | Various | 75-100 (Majority) | 2-20 | eurl-pesticides.eu |

| Wheat | LC-MS/MS (QuEChERS) | Various | 75-100 (Majority) | 2-20 | eurl-pesticides.eu |

| Plant foods | GC-ECD (Derivatized to Nereistoxin) | Various | 72-108 | 0.3-14.7 | researchgate.netresearchgate.net |

| Foods of animal origin | HILIC-LC-MS/MS (Acidic buffer extraction) | Various | 89.2-109.9 | 0.9-8.9 | nih.gov |

| Cucumber | UPLC-MS/MS (QuEChERS) | Not specified | 93-104 | ≤9 | researchgate.net |

Structure Activity Relationship Sar Studies of Thiocyclam and Its Analogues

Correlating Chemical Structure with Insecticidal Potency and Selectivity

Thiocyclam and other nereistoxin (B154731) analogues like cartap (B107815) and bensultap (B1668009) share a similar mechanism of action, targeting insect nAChRs. irac-online.orgevitachem.comresearchgate.net These compounds are considered pro-insecticides or biological equivalents that are metabolized to nereistoxin, the active form, within the insect. researchgate.nettandfonline.com

Research has explored the relationship between structural modifications in nereistoxin derivatives and their insecticidal and acaricidal activity. tandfonline.com For instance, studies comparing nereistoxin derivatives (cartap, nereistoxin oxide, bensultap, and this compound) with corresponding symmetric compounds suggested that the insertion of a methylene (B1212753) unit could improve activity against certain pests like the common cutworm (CCW) and two-spotted spider mite (TSM). tandfonline.com

While a detailed SAR for all derivatives can be complex, the facility with which a derivative can reproduce the corresponding dithiol or dithiolane (ultimately leading to nereistoxin) is considered an essential factor for promoting insecticidal activity. tandfonline.com Differences in pesticidal spectra have been observed between nereistoxin and other related compounds, indicating that structural nuances influence the range of pests affected. tandfonline.com

Identification of Critical Pharmacophoric Elements for Biological Activity

The insecticidal activity of this compound stems from its interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs). irac-online.orgherts.ac.ukevitachem.com As a nereistoxin analogue, the core structure derived from nereistoxin is critical for its function as an nAChR channel blocker or agonist/antagonist depending on concentration. irac-online.orgherts.ac.ukmade-in-china.commade-in-china.com

The presence of the N,N-dimethylamino group and the 1,2,3-trithiane (B1206562) ring system are key structural features of this compound. uni.lunih.gov These elements, particularly the ability to be converted to the active nereistoxin form which contains a 1,2-dithiolane (B1197483) ring and a dimethylamino group, are crucial for binding to the target receptor and disrupting neurotransmission. evitachem.comresearchgate.nettandfonline.com The heterocyclic core itself can be a significant part of the pharmacophore for biologically active compounds. wiley-vch.de

Rational Design and Synthesis of Novel Bioactive Analogues

The understanding of the pharmacophore and the SAR of existing nereistoxin analogues provides a basis for the rational design and synthesis of novel compounds with potentially improved insecticidal properties, selectivity, or environmental profiles. nih.govwho.int Rational design involves using structural information and biological activity data to predict how modifications to the molecule might affect its efficacy and other properties. nih.govwho.int

Synthesis of this compound derivatives for SAR studies involves chemical reactions to introduce modifications to the core structure. tandfonline.com For example, derivatization of this compound hydrochloride with oxalic acid yields the hydrogen oxalate (B1200264) salt, a common form of the insecticide. Other synthetic routes explore modifications to the dithiolane or trithiane ring systems and the attached amino group. tandfonline.comgoogle.com

While specific detailed examples of novel bioactive analogues of this compound designed through rational approaches were not extensively detailed in the search results beyond the general class of nereistoxin analogues, the principle involves modifying the core structure while retaining or enhancing the essential pharmacophoric elements required for nAChR interaction. evitachem.comtandfonline.com The goal is to create compounds with optimized binding affinity, metabolic stability, and pest selectivity.

Application of Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling play an increasingly important role in SAR studies and the rational design of new agrochemicals. youtube.comkallipos.gramazon.comnih.gov These methods allow researchers to study molecular structure, properties, and interactions with biological targets in silico. youtube.comkallipos.gramazon.com

Techniques such as molecular docking can predict how a ligand like this compound or its analogues might bind to the active site of the insect nAChR. youtube.comnih.gov This provides insights into the key interactions (e.g., hydrogen bonding, hydrophobic interactions) that drive binding affinity and, consequently, insecticidal potency. youtube.comnih.gov

Homology modeling can be used to build 3D models of insect nAChRs, providing a structural basis for understanding ligand-receptor interactions when experimental structures are not available. researchgate.net This allows for structure-based design approaches. nih.govresearchgate.net

Computational methods can also be used to calculate various molecular properties (e.g., lipophilicity, electronic distribution) that can be correlated with biological activity in quantitative structure-activity relationship (QSAR) models. While specific QSAR studies on this compound were not prominently featured, this is a common application of computational chemistry in SAR.

Emerging Research Directions and Future Perspectives on Thiocyclam

Exploration of Novel Thiocyclam-Based Compounds and Applications

Research into novel compounds based on the this compound structure is a key area for future development. While the core this compound molecule (N,N-dimethyl-1,2,3-trithian-5-amine) is a nereistoxin (B154731) analogue and acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) channel blocker, modifications to its structure or the development of related derivatives could lead to compounds with improved properties herts.ac.ukherts.ac.uknih.gov.

One area of exploration involves the synthesis of this compound in different salt forms, such as this compound hydrochloride and this compound hydrogen oxalate (B1200264), which can influence its solubility and stability herts.ac.ukherts.ac.ukherts.ac.uk. Research has focused on optimizing manufacturing methods for these salts to achieve higher purity grades google.comgoogle.comgoogle.com.

Beyond simple salt forms, the potential of the this compound moiety as a ligand for metal ions is being explored in medicinal chemistry and pharmacology research. This property, stemming from the coordination capabilities of cyclam derivatives with sulfur incorporation, could open avenues for its use in the design of metal-based drugs or diagnostic agents ontosight.ai. While this research is outside the scope of agricultural pest control, it highlights the potential for diverse applications stemming from the core this compound structure.

Furthermore, studies are investigating the efficacy of this compound in combination with other insecticides to enhance control and potentially manage resistance. For instance, a combination of this compound hydrogen oxalate and Clothianidin has shown effectiveness against major paddy pests, suggesting potential for synergistic effects or broader spectrum control cabidigitallibrary.org.

Research into Advanced Formulation Technologies and Precision Application Methods

Advancements in formulation technologies are crucial for improving the effectiveness and environmental profile of this compound. Traditional formulations like water-dispersible powders, granules, and soluble powders have been used google.comgoogle.compomais.com. However, research is increasingly focusing on advanced techniques, particularly nanoformulations.

Nanoformulations of insecticides, including this compound, are being investigated for their potential advantages, such as improved environmental stability, controlled release of active ingredients, increased permeability, and targeted delivery frontiersin.orgresearchgate.net. Studies have shown that nano-formulated this compound can exhibit enhanced efficacy against certain pests compared to traditional formulations. For example, nano-formulated this compound was found to be more effective on black cutworms (Agrotis ipsilon) than its conventional form researchgate.netresearchgate.net.

Interactive Table 1: Efficacy Comparison of this compound Formulations on Black Cutworms (Agrotis ipsilon)

| Formulation Type | Relative Efficacy (Fold Increase vs. Conventional) | Source |

| Nano-formulated | 2.06 | researchgate.netresearchgate.net |

| Conventional | 1.00 | researchgate.netresearchgate.net |

Research into advanced formulation technology is also focused on improving the dispersibility and effectiveness of this compound powders dataintelo.com. These efforts aim to optimize how the active ingredient is delivered to the target pest while minimizing off-target movement and environmental exposure.

Long-Term Ecological Impact Assessments and Environmental Stewardship in Research

Understanding and mitigating the long-term ecological impact of this compound is a critical area of ongoing and future research. While some formulations are highlighted as potentially environmentally friendly and having low toxicity to beneficial insects like bees and ladybugs ageruopesticide.com, other information indicates potential risks. This compound is described as very toxic to aquatic life with long-lasting effects nih.gov. It is also noted to be toxic to bees, fish, and other aquatic organisms nih.gov.

Research is needed to conduct comprehensive long-term ecological impact assessments. This includes studying the persistence and degradation of this compound and its metabolites in various environmental compartments, such as soil and water researchgate.net. Studies have shown that while this compound itself may not be highly persistent, its primary metabolite, nereistoxin, can remain in environments like tomatoes for extended periods researchgate.net.

Interactive Table 2: Persistence of this compound and Nereistoxin in Tomatoes

| Compound | Persistence (DT50) | Notes | Source |

| This compound | < 15 days | Not persistent | researchgate.net |

| Nereistoxin | > 60 days | Primary metabolite, more persistent | researchgate.net |

Environmental stewardship in this compound research involves developing strategies to minimize its potential harm. This includes exploring formulations that reduce environmental persistence and off-target movement, as discussed in Section 9.2. It also involves researching application methods that limit exposure to non-target organisms and aquatic ecosystems. The development of "all-organic" nanopesticides is an example of a broader research trend aimed at reducing the adverse impact of traditional pesticides frontiersin.orgresearchgate.net.

Furthermore, assessing the impact on beneficial insects and soil microorganisms is crucial for sustainable pest management. While one source suggests low toxicity to beneficial insects ageruopesticide.com, other research indicates potential impairment of soil microorganisms by nanoparticles used in some traditional nanopesticide formulations researchgate.net. Long-term studies are necessary to fully understand these complex ecological interactions.

Regulatory status also plays a role in environmental stewardship, with some regions having banned the use of this compound hydrogen oxalate fao.org. Future research needs to consider these regulatory landscapes and focus on developing solutions that meet stringent environmental standards.

Contributions of this compound Research to Addressing Global Agricultural Challenges

Research on this compound contributes to addressing global agricultural challenges, particularly the need for effective pest management to ensure food security in the face of rising pest pressures and the need for sustainable practices pmarketresearch.comresearchgate.net.

This compound's mode of action as a nereistoxin analogue and nAChR blocker provides an alternative tool in the fight against a range of sucking and chewing pests, including spidermites, caterpillars, thrips, plant hoppers, and whiteflies herts.ac.ukmade-in-china.com. Its use in crops like oilseed rape, ornamentals, onions, apples, pears, vegetables, corn, and rice highlights its broad applicability herts.ac.ukallpesticides.com.

However, the challenge of resistance development in target pests is a significant concern in the long-term use of any insecticide, including this compound marketpublishers.com. Research into the mechanisms of resistance and the development of resistance management strategies is vital. This includes exploring rotations or mixtures with insecticides having different modes of action.

The development of advanced formulations and precision application methods (Section 9.2) directly contributes to addressing challenges related to efficacy, environmental impact, and the potential for resistance development. By improving targeted delivery and potentially reducing the total amount of active ingredient needed, these technologies support more sustainable pest control practices.

Furthermore, research into the environmental fate and ecological impact of this compound (Section 9.3) is essential for informing responsible use and regulatory decisions, contributing to broader environmental stewardship goals in agriculture.

The integration of this compound research within the context of Integrated Pest Management (IPM) programs is a key future direction. IPM emphasizes a holistic approach to pest control, combining various strategies, including biological control, cultural practices, and the judicious use of chemical controls. Understanding how this compound fits into these programs, minimizing impact on natural enemies, and optimizing application timing based on pest life cycles are important research avenues.

Global agricultural challenges also include adapting to climate change, which can impact pest distribution and behavior researchgate.net. Research may explore the efficacy of this compound under changing climatic conditions and its role in pest management strategies resilient to these changes.

Q & A

Q. What statistical frameworks are appropriate for analyzing time-dependent degradation data of this compound in soil?

- Approach :

Kinetic Modeling : Apply first-order decay models (e.g., ) to estimate half-life. Validate with ANOVA comparing degradation rates across soil types .

Multivariate Analysis : Use principal component analysis (PCA) to correlate degradation kinetics with soil properties (organic matter, moisture) .

Synthesis and Characterization

Q. How to synthesize and characterize this compound derivatives for structure-activity relationship (SAR) studies?

- Steps :

Derivatization : React this compound hydrochloride with oxalic acid to form the hydrogen oxalate salt, optimizing molar ratios and solvent conditions (e.g., ethanol/water) .

Characterization : Confirm purity via melting point analysis, nuclear magnetic resonance (¹H/¹³C NMR), and high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.